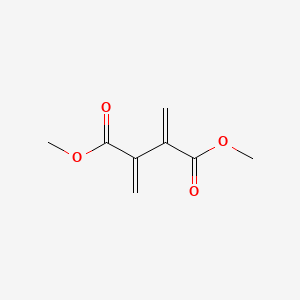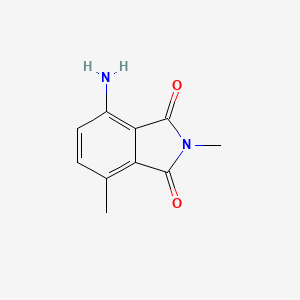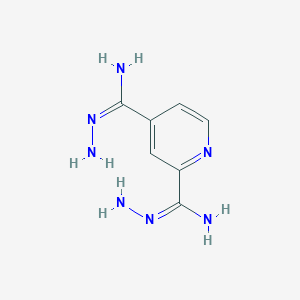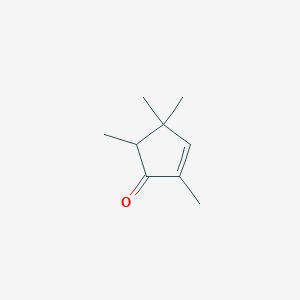![molecular formula C16H26N2 B14681573 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene CAS No. 36848-46-1](/img/structure/B14681573.png)
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,16-Dimethyl-7,15-diazadispiro[525~9~2~6~]hexadeca-7,15-diene is a complex chemical compound known for its unique structure and properties This compound is characterized by its spirocyclic framework, which includes two nitrogen atoms and multiple methyl groups
Méthodes De Préparation
The synthesis of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves multiple steps, typically starting with the preparation of the core spirocyclic structure. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the spirocyclic core.
Functional Group Modifications: Introducing methyl groups and nitrogen atoms through various functional group modification reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to achieve the desired product.
Industrial production methods may involve scaling up these synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity.
Analyse Des Réactions Chimiques
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure and functional groups enable it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparaison Avec Des Composés Similaires
8,16-Dimethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene can be compared with other similar spirocyclic compounds, such as:
7-ethyl-7,15-diazadispiro[5.2.5~9~.2~6~]hexadecane-8,16-dione: This compound has a similar spirocyclic structure but differs in the presence of an ethyl group and additional functional groups.
7,15-dimethyl-8,16-diazadispiro[5.2.5~9~.2~6~]hexadeca-7,15-diene: A closely related compound with slight variations in the positioning of methyl groups and nitrogen atoms.
The uniqueness of 8,16-Dimethyl-7,15-diazadispiro[525~9~
Propriétés
Numéro CAS |
36848-46-1 |
|---|---|
Formule moléculaire |
C16H26N2 |
Poids moléculaire |
246.39 g/mol |
Nom IUPAC |
7,15-dimethyl-8,16-diazadispiro[5.2.59.26]hexadeca-7,15-diene |
InChI |
InChI=1S/C16H26N2/c1-13-15(9-5-3-6-10-15)18-14(2)16(17-13)11-7-4-8-12-16/h3-12H2,1-2H3 |
Clé InChI |
PDPRCLOHUQLGCX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2(CCCCC2)C(=NC13CCCCC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


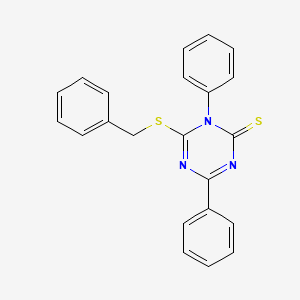
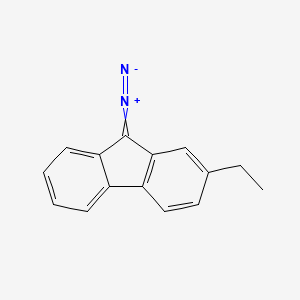
![(E)-1-[4-(Pentyloxy)phenyl]-N-(4-pentylphenyl)methanimine](/img/structure/B14681497.png)
![1,2-Benzisothiazol-3(2H)-one, 2-[(4-methylphenyl)thio]-, 1,1-dioxide](/img/structure/B14681503.png)
![[(Butylamino)methanediyl]bis(phosphonic acid)](/img/structure/B14681516.png)
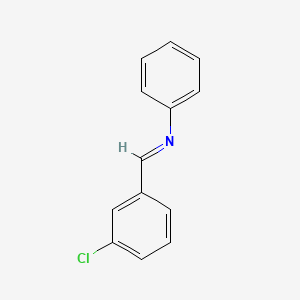
![[5-Hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-3-methylsulfonyloxy-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl] acetate](/img/structure/B14681528.png)
